Specific Scientific Field: Environmental Science / Soil Science
Summary of the Application: Pyraclonil is a contact herbicide widely used to control weeds in paddy fields, especially in Japan This study investigated the adsorption and desorption behaviors of pyraclonil in eight typical agricultural soils across China
Methods of Application or Experimental Procedures: Surface soil samples (0–15 cm) were collected in farmland across China, including Hebei luvisols, Heilongjiang phaeozems, Sichuan gleysols, Zhejiang anthrosols, Jiangxi ferralsols, Shandong alisols, Hubei lixisols, and Hainan plinthosols Adsorption-desorption experiments were conducted at 25 °C ± 1 °C using a batch equilibration method Pyraclonil residue was analyzed using high-performance liquid chromatography-mass spectrometry
Results or Outcomes: The adsorption and desorption isotherms of pyraclonil in the eight soils are fitted well by mathematical models The adsorption of pyraclonil is mainly physical, and all adsorption isotherms are of type L The adsorption constants range from 3.2 to 28.6 mg1−1/nL1/n kg− 1 The desorption curves of pyraclonil in all soils show positive hysteresis, as the hysteresis coefficients are in the range of 0.01 –0.26 Pyraclonil exhibits low adsorption in different agricultural soils, and the adsorption process is irreversiblePyraclonil has moderate or high mobility in different agricultural soils (except phaeozems with high organic matter content) across China, and pyraclonil could be transported from soil to groundwater after its applicationTherefore, pyraclonil poses some risks to surface water and groundwater
Specific Scientific Field: Agriculture / Crop Science
Summary of the Application: Pyraclonil is a contact herbicide that is widely used to control weeds in paddy fields, especially in Japan.
Methods of Application or Experimental Procedures: The EPA has approved an end-use product that is formulated as a dust-free granule.
Results or Outcomes: The use of pyraclonil in this manner effectively controls weeds in rice paddies, improving crop yield.
Specific Scientific Field: Agriculture / Pest Management
Summary of the Application: Pyraclonil is used in Integrated Pest Management (IPM) and Weed Resistance Management programs for water-seeded rice in California.
Methods of Application or Experimental Procedures: Rice producers in California can use pyraclonil in rotation with other herbicides to reduce the potential spread of herbicide resistance.
Results or Outcomes: The use of pyraclonil in this manner effectively controls weeds in rice paddies, improving crop yield, and helps in managing herbicide resistance.
Pyraclonil is a novel herbicide classified as a pyrazole compound, specifically designed for selective weed control in water-seeded rice. Its chemical structure is identified as 1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-(methyl-2-propyn-1-ylamino)-1H-pyrazole-4-carbonitrile, with the molecular formula C15H15ClN6 . Pyraclonil operates primarily by inhibiting the enzyme protoporphyrinogen oxidase, which disrupts cell membrane integrity in plants, leading to their eventual death .
As mentioned earlier, pyraclonil acts as a PPO inhibitor. It binds to the PPO enzyme in weeds, preventing it from converting protoporphyrinogen to protoporphyrin IX, a critical step in chlorophyll synthesis []. This disrupts chlorophyll production, leading to a series of physiological changes that ultimately kill the weed [].
As a Group 14 herbicide, pyraclonil exhibits significant biological activity against a range of weed species. Its mechanism of action involves the inhibition of protoporphyrinogen oxidase, an essential enzyme in the biosynthesis of chlorophyll. This inhibition results in the accumulation of toxic porphyrins, causing cellular damage and plant death . Studies have shown that pyraclonil effectively controls various sedge species and broadleaf weeds in rice cultivation environments .
The synthesis of pyraclonil is characterized by a multi-step process:
This method is noted for its efficiency and relatively short process route compared to other synthetic methods.
Pyraclonil is primarily utilized as a selective herbicide in rice cultivation. It is effective against specific weed species while minimizing harm to the crop itself. The herbicide is applied as a granule formulation and is designed for preemergence control in water-seeded rice fields . Additionally, pyraclonil's unique mode of action allows it to be integrated into resistance management strategies for sustainable agricultural practices.
Research on pyraclonil has focused on its interactions with various environmental factors and other chemicals. For instance, studies have evaluated its photodegradation in aqueous solutions and how environmental conditions affect its efficacy against target weeds . Furthermore, its potential interactions with other herbicides or agricultural chemicals have implications for developing integrated pest management strategies.
Pyraclonil shares structural similarities with several other herbicides but distinguishes itself through its unique mechanism of action and specific application in rice cultivation. Below are some similar compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Pyrazosulfuron | C14H16N4O5S | Sulfonylurea herbicide targeting acetolactate synthase |
Flumioxazin | C17H16F3N3O4 | Inhibits protoporphyrinogen oxidase like pyraclonil but used on broader crops |
Bispyribac-sodium | C15H17N5NaO6S | Selective herbicide for rice; operates via ALS inhibition |
Mesotrione | C15H15N3O6 | Photosynthesis inhibitor; used on corn crops |
Pyraclonil's specificity for water-seeded rice and its distinct chemical structure set it apart from these similar compounds. Its targeted action against specific weed types further enhances its utility in agricultural practices focused on rice production.
Pyraclonil represents a significant advancement in herbicide chemistry, with its synthesis requiring sophisticated methodologies to construct its complex bicyclic heterocyclic framework. The development of efficient synthetic routes has been critical for commercial viability and industrial-scale production.
The industrial synthesis of pyraclonil has evolved significantly since its initial development, with multiple synthetic approaches being developed to optimize yield, reduce costs, and improve manufacturing efficiency. The most prominent methodologies include streamlined multi-step processes that have reduced the traditional ten-step synthesis to more manageable routes1.
The most widely adopted industrial methodology follows a seven-step synthetic pathway that represents a substantial improvement over earlier methods. This route utilizes formate, malononitrile, 5-chlorovaleryl chloride, trichloroethylene, hydrazine hydrate, and para-toluenesulfonic acid propargyl alcohol ester as primary starting materials [1]. The synthetic sequence begins with the formation of formyl malononitrile through tertiary amine-catalyzed condensation of formate and malononitrile. This reaction typically employs triethylamine or pyridine as catalyst and achieves yields of approximately 95-97% under controlled temperature conditions of 30-70°C [1].
The second major step involves the preparation of 1,1,2,7-tetrachloro-1-hepten-3-one through Friedel-Crafts acylation. This reaction utilizes 5-chlorovaleryl chloride and trichloroethylene in the presence of anhydrous aluminum chloride as catalyst. The reaction proceeds under carefully controlled conditions at temperatures ranging from -5°C to 15°C, with yields typically exceeding 95% [1]. The use of dichloromethane or carbon tetrachloride as reaction solvent facilitates the process while maintaining product integrity.
An alternative five-step methodology has been developed that further reduces synthetic complexity while maintaining high yields. This approach begins with the same Friedel-Crafts acylation but follows a different pathway for subsequent transformations [2]. The method employs vinylidene chloride instead of trichloroethylene and incorporates ethoxymethylene malononitrile as a key building block. This route achieves overall yields of approximately 90% and reduces the number of purification steps required [2].
The industrial preference for these streamlined methodologies stems from their improved atom economy and reduced waste generation. Traditional ten-step syntheses suffered from cumulative yield losses and required extensive purification of multiple intermediate compounds. The modern approaches achieve better overall efficiency through strategic selection of starting materials and reaction conditions that minimize side product formation1.
Temperature control represents a critical parameter across all industrial methodologies. Most transformations require precise temperature management to prevent decomposition of sensitive intermediates and optimize reaction selectivity. Typical operating ranges span from cryogenic conditions (-5°C) for certain electrophilic substitutions to moderate heating (60-70°C) for cyclization reactions [1].
Solvent selection has been optimized for each synthetic step to maximize both yield and environmental compatibility. The industrial processes primarily employ alcoholic solvents (methanol, ethanol, isopropanol) for cyclization steps and halogenated solvents (dichloromethane, carbon tetrachloride) for acylation reactions. Recent developments have explored greener solvent alternatives, including aqueous media for selected transformations3.
The synthesis of pyraclonil relies on several critical intermediate compounds that serve as building blocks for the final heterocyclic framework. These intermediates must be prepared with high purity and yield to ensure efficient downstream processing and product quality.
Formyl malononitrile serves as the primary electrophilic component in pyrazole ring formation. This compound is prepared through the condensation of formate esters with malononitrile under basic conditions [1]. The reaction typically employs tertiary amines such as triethylamine, N-methyldiethylamine, or pyridine as catalysts. Optimal conditions involve molar ratios of malononitrile to formate of 1:2-5, with reaction temperatures maintained at 30-70°C for 5-15 hours. The product can be used directly without purification, requiring only concentration under reduced pressure at temperatures below 70°C [1].
1,1,2,7-Tetrachloro-1-hepten-3-one represents the key precursor to the pyrazolo-pyridine core structure. This intermediate is synthesized through the acylation of trichloroethylene with 5-chlorovaleryl chloride using aluminum chloride catalysis [1]. The reaction requires careful control of stoichiometry, with optimal molar ratios of 5-chlorovaleryl chloride:trichloroethylene:aluminum chloride of 1:1.05:1.05. Reaction temperatures are maintained between -5°C and 15°C to prevent side reactions and decomposition. After hydrolytic workup and organic phase concentration, the product is obtained as an oil with yields approaching 95% [1].
The formation of 2-(4-chlorobutyl)-3-chloro-4-aminopyrazole occurs through cyclization of the tetrachloro intermediate with hydrazine hydrate. This transformation requires 4-6 molar equivalents of hydrazine hydrate (minimum 80% concentration) and proceeds at 5-20°C in alcoholic solvents [1]. The reaction typically requires 2-6 hours and yields approximately 95-96% of the crystalline pyrazole product after aqueous workup and recrystallization [1].
Subsequent cyclization to form 2-amino-3-chloro-pyrazolo[1,5-a]-4,5,6,7-tetrahydropyridine involves intramolecular nucleophilic substitution under basic conditions. Sodium carbonate, potassium carbonate, or sodium hydroxide can serve as base, with molar ratios of 1:1-1.5 relative to the starting pyrazole. The reaction proceeds at 35-60°C in alcoholic solvents and typically requires 2-4 hours for completion [1]. Yields of 93-94% are routinely achieved after concentration and crystallization [1].
The amino-substituted pyrazole intermediate 1-(3-chloropyrazolo[1,5-a]-4,5,6,7-tetrahydropyridine-2-yl)-5-amino-1H-pyrazole-4-carbonitrile is formed through condensation with formyl malononitrile under acidic catalysis. Acetic acid serves as both catalyst and proton source, with optimal molar ratios of tetrahydropyridine:formyl malononitrile:acetic acid of 1:1-1.1:0.1-0.2 [1]. The reaction proceeds at 25-60°C for 5-10 hours and achieves yields of 92-94% after workup and crystallization [1].
The penultimate intermediate, 1-(3-chloropyrazolo[1,5-a]-4,5,6,7-tetrahydropyridine-2-yl)-5-(N-methylamino)-1H-pyrazole-4-carbonitrile, is prepared through reductive methylation using formaldehyde and formic acid. This transformation employs palladium-catalyzed hydrogenation conditions with 1-5% palladium on carbon catalyst [1]. The reaction requires precise control of hydrogen pressure and temperature (15-35°C) to achieve selective N-methylation without reduction of other functional groups. Typical reaction times range from 15-20 hours, with yields of 90-92% [1].
Each intermediate compound requires specific purification protocols to achieve the purity standards necessary for subsequent synthetic steps. Most crystalline intermediates are purified through recrystallization from alcoholic solvents, while liquid intermediates undergo distillation or extraction-based purification. Quality control testing typically includes melting point determination, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography analysis1.
The purification and quality control of pyraclonil and its intermediates require sophisticated analytical methodologies to ensure product specifications meet regulatory and commercial standards. These protocols have been developed through extensive validation studies and represent industry best practices for pesticide manufacturing.
The primary analytical method for pyraclonil determination employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization in positive mode3. This method provides exceptional selectivity and sensitivity, with limits of quantification as low as 0.1 μg/L in aqueous matrices. The analytical protocol utilizes octadecylsilanized silica gel columns (2.0-2.1 mm internal diameter, 150 mm length, 3-3.5 μm particle size) with gradient elution systems [3].
The mobile phase composition employs ammonium acetate buffer systems with methanol gradients. Initial conditions utilize 0.005 mol/L ammonium acetate solution/0.005 mol/L ammonium acetate-methanol solution (3:2, v/v) for 2 minutes, followed by linear gradient elution to (1:4, v/v) over 13 minutes with a 5-minute hold period [3]. This chromatographic system achieves baseline resolution of pyraclonil from related compounds and potential impurities.
Mass spectrometric detection employs multiple reaction monitoring (MRM) with characteristic ion transitions. The primary quantification ion transition occurs at m/z 315→169, with confirmation ions at m/z 315→241 and m/z 315→214 [6]. Expected retention time for pyraclonil under these conditions is approximately 13 minutes [3]. The method demonstrates excellent linearity across the concentration range of 0.001-1.0 mg/kg with correlation coefficients exceeding 0.99 [4].
Recovery studies across multiple matrices demonstrate the robustness of the analytical methodology. Average recovery ranges span 78.1-112.5% at fortification levels of 0.01, 0.1, and 1.0 mg/kg [4]. Relative standard deviation values remain below 11.8% for all tested matrices, indicating excellent precision and reproducibility [4]. These performance characteristics meet or exceed regulatory requirements for pesticide residue analysis.
Irritant